molecular formula C15H9Cl3N2O2 B2404627 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 303740-88-7

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2404627
CAS No.: 303740-88-7
M. Wt: 355.6
InChI Key: YXUGDGFGZIMQTJ-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound with a broad spectrum of biological activities, including antidepressant, anticonvulsant, and antiviral properties . The compound features a substituted indole-2,3-dione core modified at the N1 position with a 3,4-dichlorobenzyl group and at the C3 position with an oxime functional group.

Key structural attributes:

  • Oxime moiety: The 3-oxime group introduces hydrogen-bonding capabilities, influencing molecular recognition and reactivity .

Properties

IUPAC Name

5-chloro-1-[(3,4-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N2O2/c16-9-2-4-13-10(6-9)14(19-22)15(21)20(13)7-8-1-3-11(17)12(18)5-8/h1-6,21H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAZCZROJXEAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C3=C(C=C(C=C3)Cl)C(=C2O)N=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201161213
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303740-88-7
Record name 5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201161213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other suitable methods.

    Chlorination: The indole core is then chlorinated to introduce the chloro substituent at the desired position.

    Benzylation: The 3,4-dichlorobenzyl group is introduced through a benzylation reaction.

    Oxime Formation: The final step involves the conversion of the indole-2,3-dione to the oxime derivative using hydroxylamine or its derivatives under suitable reaction conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to amines or other reduced forms.

    Substitution: The chloro and dichlorobenzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Hydrolysis: The oxime group can be hydrolyzed under acidic or basic conditions to yield the corresponding ketone or aldehyde.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines, thiols), and hydrolyzing agents (e.g., acids, bases).

Scientific Research Applications

Biological Activities

2.1 Antimicrobial Properties
Research indicates that 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 5-Chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-Oxime

Bacterial StrainMIC (μg/mL)Comparison AntibioticMIC (μg/mL)
Staphylococcus aureus50Ciprofloxacin0.38
Escherichia coli100Gentamicin250
Pseudomonas aeruginosa75Linezolid2.5

2.2 Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cellular pathways linked to cell survival and proliferation .

Industrial Applications

Beyond its biological applications, 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can enhance its properties for use in pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Antibacterial Efficacy
A study published in the Journal of Medicinal Chemistry highlighted the antibacterial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives of this compound could be developed into potent antibacterial agents with reduced resistance profiles .

Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines including breast and lung cancer models. Results showed a dose-dependent reduction in cell viability, indicating potential for development into anticancer therapeutics .

Mechanism of Action

The mechanism of action of 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, while the indole core and substituents can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes.

Comparison with Similar Compounds

Electronic and Reactivity Properties

Quantum chemical analyses (DFT/B3LYP/6-31G+(d,p)) of structurally related compounds provide insights into substituent effects:

Property 5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-Oxime Cyclopentadecanone Oxime Trans-2-Dodecen-1-ol Trifluoroacetate Inferences for Target Compound
HOMO-LUMO Gap (eV) 3.12 4.85 5.20 Lower gap (≈3 eV) suggests higher reactivity; dichlorobenzyl group may further reduce gap due to electron-withdrawing Cl atoms .
Ionization Potential (eV) 8.12 9.01 7.40 Higher ionization potential than trans-2-dodecen-1-ol indicates greater stability; dichlorobenzyl may increase this further .
Dipole Moment (Debye) 5.45 3.89 6.20 Dichlorobenzyl’s electronegativity may elevate dipole moment, enhancing polar interactions .
Polarizability (ų) 38.7 29.5 32.1 Larger substituents (e.g., dichlorobenzyl) increase polarizability, affecting van der Waals interactions .


Key Observations :

  • The target compound’s dichlorobenzyl group likely enhances electrophilicity compared to trimethylsilyl analogs, favoring nucleophilic attack at oxygen atoms (e.g., O15) .
  • Reduced HOMO-LUMO gap correlates with higher softness and reactivity, critical for binding to biological targets .

Toxicity and ADME Profiles

Parameter 5-Chloro-1-(Trimethylsilyl)-1H-Indole-2,3-Dione 3-Oxime Cyclopentadecanone Oxime Trans-2-Dodecen-1-ol Trifluoroacetate Target Compound Predictions
Ames Toxicity Negative Positive Negative Dichlorobenzyl may introduce carcinogenic risks (similar to cyclopentadecanone oxime) .
Carcinogenicity Negative Negative Positive Chlorinated aromatics often raise carcinogenicity flags .
Lipinski Compliance Yes (MW <500, Log P ≤5) Yes Yes MW ≈365, Log P ≈4.2 (predicted); likely compliant .
TPSA (Ų) 65.1 45.3 55.2 Higher TPSA (≈70) due to oxime and Cl groups may reduce membrane permeability .

Key Observations :

  • The dichlorobenzyl group may elevate toxicity risks compared to trimethylsilyl analogs, necessitating rigorous in vivo testing .
  • Compliance with Lipinski’s Rule of Five suggests oral bioavailability, though high TPSA could limit absorption .

Key Observations :

  • Dichlorobenzyl’s hydrophobicity may strengthen binding to MAO-A’s active site, surpassing trimethylsilyl analogs .
  • Oxime’s nucleophilic character could modulate selectivity against off-target receptors .

Biological Activity

5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a synthetic organic compound notable for its unique structural features, which include an indole core with multiple chlorine substitutions and an oxime functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine.

  • Molecular Formula : C15H9Cl3N2O2
  • Molecular Weight : 340.59 g/mol
  • CAS Number : 303740-88-7

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Indole Core : Utilizing methods such as Fischer indole synthesis.
  • Chlorination : Introducing chlorine substituents to the indole structure.
  • Benzylation : Adding the 3,4-dichlorobenzyl group.
  • Oxime Formation : Converting the indole-2,3-dione to its oxime derivative using hydroxylamine.

These steps may be optimized for industrial production to enhance yield and purity.

Antimicrobial Properties

Research indicates that 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action appears to involve inhibition of protein synthesis and disruption of biofilm formation.

Case Studies and Findings

  • Antibacterial Activity :
    • The compound demonstrated bactericidal effects against both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC) values were reported in studies ranging from 0.003 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Biofilm Disruption :
    • It showed effectiveness in disrupting biofilms formed by resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in treating chronic infections .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

  • The oxime group can form hydrogen bonds with enzymes or receptors.
  • The indole core contributes to hydrophobic interactions and π-π stacking with target molecules.
    These interactions modulate the activity of proteins involved in bacterial growth and survival .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dioneLacks oxime groupModerate antibacterial activity
1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oximeLacks chloro substituentReduced reactivity
5-chloro-1-(benzyl)-1H-indole-2,3-dione 3-oximeLacks dichloro substituentsAltered hydrophobicity

The presence of the oxime functional group in 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime enhances its biological properties compared to similar compounds lacking this feature .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime, and how can purity be optimized?

  • Methodology : The synthesis typically involves Friedel-Crafts acylation followed by oxime formation. For example, intermediates like 1-(3,4-dichlorobenzyl)-1H-indole-3-carbaldehyde are synthesized using NaH in DMF to facilitate benzylation. Subsequent steps include hydrazine-mediated oxime formation. Purity optimization involves flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization from DMF/acetic acid mixtures .
  • Key Considerations : Monitor reaction progress via TLC, and confirm structure using 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS. Adjust stoichiometry of reducing agents (e.g., NaBH4_4) to minimize side products .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. SHELX programs (SHELXL for refinement) are industry standards due to their robustness in handling twinned data and high-resolution structures. For example, dihedral angles between aromatic rings (e.g., 88.44° in related analogs) are calculated to confirm steric effects .
  • Key Considerations : Collect data at 296 K to minimize thermal motion artifacts. Use C–H···O and π-π stacking interactions to validate intermolecular packing .

Q. What biological mechanisms are associated with this compound?

  • Methodology : The compound acts as a cytochrome c-dependent caspase activator, promoting apoptosome assembly. Assess apoptosis induction via flow cytometry (Annexin V/PI staining) and measure IC50_{50} values (~4 µM in tumor cells) .
  • Key Considerations : Validate permeability using cell viability assays (e.g., MTT) and confirm caspase-3/7 activation via fluorometric kits .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electronic properties (e.g., soft/hard molecule behavior). Molecular docking (MOE or AutoDock) models interactions with targets like Apaf-1. For example, a small HOMO-LUMO gap (<3 eV) correlates with high reactivity .
  • Key Considerations : Compare docking scores with experimental IC50_{50} values. Use Molecular Dynamics (MD) simulations to validate stability of ligand-protein complexes .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology : Combine multiple techniques:

  • 19F NMR^{19}\text{F NMR} to confirm halogen positioning in analogs.
  • X-ray photoelectron spectroscopy (XPS) to validate oxidation states.
  • IR spectroscopy to distinguish carbonyl (C=O) vs. oxime (N–O) stretches .
    • Key Considerations : Cross-reference with synthetic intermediates. For ambiguous NOE correlations, use 1H-13C HSQC^{1}\text{H-}^{13}\text{C HSQC} for proton-carbon connectivity .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Methodology : Optimize solvent systems (e.g., PEG-400/DMF mixtures enhance solubility of azide intermediates). Catalytic Cu(I) accelerates click chemistry for triazole formation, reducing reaction time from 12 h to 4 h .
  • Key Considerations : Replace traditional column chromatography with preparative HPLC for higher throughput. Use Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.